Gefitinib hydrochloride Gefitinib hydrochloride Gefitinib Hcl(ZD-1839 Hcl) is an EGFR inhibitor, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells. Therefore, it is only effective in cancers with mutated and overactive EGFR.IC50 Value: 37 nM (Tyr1173-NR6wtEGFR cells); 26 nM (Tyr1173 -NR6W cells) [1]Target: EGFR inhibitorin vitro: Gefitinib effectively inhibits all tyrosine phosphorylation sites on EGFR in both the high and low-EGFR-expressing cell lines including NR6, NR6M and NR6W cell lines. The phosphorylation sites Tyr1173 and Tyr992 are less sensitive requiring higher concentrations of Gefitinib for inhibition. Gefitinib effectively blocks the phosphorylation of PLC-γ, with IC50 of 27nM, in NR6W cells. The NR6wtEGFR and NR6M cell lines has low levels of PLC-γ phosphorylation but the level in the NR6M cell line is more resistant to inhibition by Gefitinib with IC50 of 43 nM and 369 nM, respectively. Gefitinib inhibits Akt phosphorylations, with IC50 of 220 and 263nM, in the low-EGFR- and -EGFRvIII-expressing cell lines, respectively. Gefitinib in the dose range from 0.1 to 0.5μM significantly facilitates, rather than abrogates, colony formation of NR6M cells. However, at a concentration of 2 μM Gefitinib completely blocks NR6M colony formation. Gefitinib rapidly and in a dose-dependent manner inhibits EGFR and ERK phosphorylation up to 72 hours after EGF stimulation in both the high- and low-EGFR-expressing cell lines [1]. Gefitinib is the monolayer growth of these EGF-driven untransformed MCF10A cells with an IC50 of 20 nM [2]. The combination of metformin with gefitinib induced a strong antiproliferative and proapoptotic effect in NSCLC cell lines that harbored wild-type LKB1 gene [3].in vivo: Gefitinib treatment increased the infiltration of inflammatory cells, which produced more pro-inflammatory cytokines (IL-6, IL-1β), in the lungs of the irradiated rats on days 15 and 57, while gefitinib treatment reduced collagen content of the lungs in irradiated rats and decreased proliferation and EGFR expression in the lung fibroblasts from irradiated rats on day 57 [4]. SN-38 and its glucuronide after irinotecan (50 or 100 mg/kg) was orally administered with or without gefitinib 100 mg/kg to rats [5].Toxicity: Three volunteers experienced adverse events (AEs) that were considered possibly related to gefitinib (pruritus and dry skin), and 6 volunteers experienced procedure-related AEs (cannula-site reaction and rhinorrhea) [6].Clinical trial: Third-line Treatment of Gefitinib in NSCLC Patients. Phase 1
Brand Name: Vulcanchem
CAS No.: 184475-55-6
VCID: VC0003624
InChI: InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl
Molecular Formula: C22H25Cl2FN4O3
Molecular Weight: 483.4 g/mol

Gefitinib hydrochloride

CAS No.: 184475-55-6

Cat. No.: VC0003624

Molecular Formula: C22H25Cl2FN4O3

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

Gefitinib hydrochloride - 184475-55-6

Specification

CAS No. 184475-55-6
Molecular Formula C22H25Cl2FN4O3
Molecular Weight 483.4 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride
Standard InChI InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H
Standard InChI Key QUINXWLATMJDQF-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Gefitinib hydrochloride (chemical formula: C22H24ClFN4O3·HCl) is an anilinoquinazoline derivative with a molecular weight of 483.35 g/mol . The parent compound, gefitinib, exists as a free base but is formulated as a hydrochloride salt to enhance aqueous solubility and bioavailability. Key structural features include:

  • A quinazoline core facilitating interaction with EGFR's ATP-binding site.

  • A 3-chloro-4-fluoroanilino group at position 4.

  • Methoxy and morpholinopropoxy substituents at positions 6 and 7, respectively .

Table 1: Physicochemical Profile of Gefitinib Hydrochloride

PropertyValue
Molecular FormulaC22H24ClFN4O3·HCl
Molecular Weight483.35 g/mol
SolubilityPoor in water; soluble in DMSO
Protein Binding90% (albumin and α1-glycoprotein)
logP (Partition Coefficient)4.3 (predicted)

Mechanism of Action and Pharmacodynamics

EGFR Tyrosine Kinase Inhibition

Gefitinib competitively inhibits ATP binding to the intracellular tyrosine kinase domain of EGFR (ErbB-1), preventing autophosphorylation and downstream signaling . This action suppresses:

  • Ras/MAPK pathway: Reduces cellular proliferation.

  • PI3K/Akt pathway: Inhibits anti-apoptotic signals.

  • STAT pathway: Attenuates tumor survival and angiogenesis .

Selectivity and Mutation Dependence

EGFR mutations (e.g., exon 19 deletions, L858R) increase receptor affinity for gefitinib, explaining its efficacy in mutation-positive NSCLC . Wild-type EGFR tumors show minimal response, underscoring the importance of biomarker-driven patient selection .

Table 2: Efficacy of Gefitinib in NSCLC Subgroups (IDEAL Trial)

SubgroupResponse Rate (%)Median OS (Months)HR (95% CI)
EGFR Mutation-Positive71.221.60.48 (0.34–0.67)
EGFR Wild-Type1.16.31.02 (0.76–1.38)
Never Smokers26.110.40.55 (0.41–0.73)

Pharmacokinetics and Metabolism

Metabolism and Elimination

Hepatic metabolism via CYP3A4 dominates, generating three primary metabolites:

  • Morpholino-ring oxidation product (active).

  • Demethylated quinazoline (inactive).

  • Fluorophenyl defluorination product (inactive) .
    Elimination is predominantly fecal (86%), with renal excretion accounting for <4% .

Table 3: Pharmacokinetic Parameters of Gefitinib

ParameterFree GefitinibLiposomal Gefitinib (L-GEF-HSPC)
AUC (μg·h/mL)5.432.41
Half-Life (h)487.29
Clearance (mL/min)595112

Clinical Efficacy in Non-Small Cell Lung Cancer

First-Line Monotherapy

The IPASS trial demonstrated gefitinib’s superiority over carboplatin/paclitaxel in EGFR mutation-positive patients, with a progression-free survival (PFS) hazard ratio of 0.48 . Subsequent studies confirmed median PFS of 9.5–13.1 months in mutation-enriched cohorts .

Table 4: Comparative Efficacy in Phase III Trials

Adverse Effects and Toxicity Management

Common Adverse Reactions

  • Dermatologic: Acneiform rash (44–63%), dry skin (13–25%) .

  • Gastrointestinal: Diarrhea (25–55%), nausea (13–18%) .

  • Hepatic: Transaminase elevation (9–12%) .

Dose Modification and Supportive Care

Dose reduction to 250 mg/day is recommended for grade ≥3 toxicities. Prophylactic skin moisturizers and topical steroids mitigate rash severity, while antidiarrheals manage gastrointestinal symptoms .

Innovations in Drug Delivery: Liposomal Formulations

Rationale for Liposomal Encapsulation

Conventional gefitinib exhibits variable bioavailability and rapid clearance. Liposomal formulations (e.g., L-GEF-HSPC) enhance pharmacokinetics by:

  • Increasing drug-loading efficiency to 85.5% .

  • Prolonging circulation half-life from 2.26 h (free) to 7.29 h .

  • Reducing plasma clearance by 81% .

Table 5: Pharmacokinetic Comparison of Free vs. Liposomal Gefitinib

ParameterFree GefitinibL-GEF-HSPC
AUC (μg·h/mL)5.432.41
t1/2β (h)2.267.29
Clearance (mL/min/kg)18.73.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator